
N-(1,3-benzodioxol-5-ylmethyl)-1-(2-chloro-4-fluorobenzyl)-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-benzodioxol-5-ylmethyl)-1-(2-chloro-4-fluorobenzyl)-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C27H21ClFN3O5 and its molecular weight is 521.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Evaluation in Medicinal Chemistry
- Antipsychotic Agents : Heterocyclic carboxamides, including tetrahydroquinoline derivatives, have been synthesized and evaluated for potential antipsychotic properties. These compounds show promising activity in binding to dopamine and serotonin receptors, which is crucial for antipsychotic medications (Norman et al., 1996).
- Novel Syntheses of Tetrahydroquinazolines : Methods have been developed for synthesizing tetrahydroquinazolines, which are essential in pharmaceutical research for creating potential therapeutic compounds (Katritzky et al., 2002).
Therapeutic Potential in Neurodegenerative Diseases
- Inhibitors for Neurodegenerative Diseases : Research on N-(pyridin-3-ylmethyl)-2-aminothiazolines, which share structural similarities with tetrahydroquinazolines, indicated their potential as inhibitors with applications in treating neurodegenerative diseases (Makhaeva et al., 2017).
Applications in Agriculture
- Herbicidal Activity : Studies on compounds structurally related to tetrahydroquinazolines have shown promising herbicidal activities. Such research aids in the development of new agricultural chemicals (Huang et al., 2009).
Anti-Tubercular and Antibacterial Agents
- Anti-Tubercular Agents : The 2,4-diaminoquinazoline class, closely related to the tetrahydroquinazolines, was found effective against Mycobacterium tuberculosis, indicating potential in tuberculosis treatment (Odingo et al., 2014).
- Novel Antibacterial Quinolones : Related research in the field of fluoroquinolones, which includes quinoline derivatives, has led to the development of potent antibacterial agents against both Gram-positive and Gram-negative bacteria (Kuramoto et al., 2003).
Cancer Research
- Antitumor Agents : Triazolyl- and triazinyl-quinazolinediones, with a core structure similar to tetrahydroquinazolines, have been designed and synthesized, displaying potential as antitumor agents (Al-Romaizan et al., 2019).
Eigenschaften
CAS-Nummer |
893786-16-8 |
|---|---|
Molekularformel |
C27H21ClFN3O5 |
Molekulargewicht |
521.93 |
IUPAC-Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-[(2-chloro-4-fluorophenyl)methyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide |
InChI |
InChI=1S/C27H21ClFN3O5/c1-2-9-31-26(34)20-7-5-17(25(33)30-13-16-3-8-23-24(10-16)37-15-36-23)11-22(20)32(27(31)35)14-18-4-6-19(29)12-21(18)28/h2-8,10-12H,1,9,13-15H2,(H,30,33) |
InChI-Schlüssel |
GLSYLTIIZPXEDQ-UHFFFAOYSA-N |
SMILES |
C=CCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC4=C(C=C3)OCO4)N(C1=O)CC5=C(C=C(C=C5)F)Cl |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



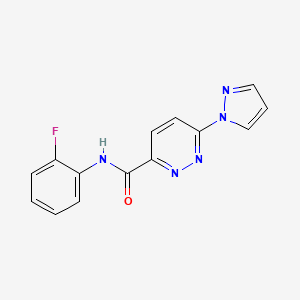
![Ethyl 5-[(3,4-difluorobenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2631185.png)
![3-amino-N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2631187.png)
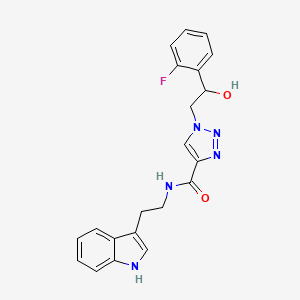
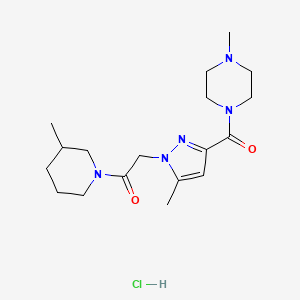
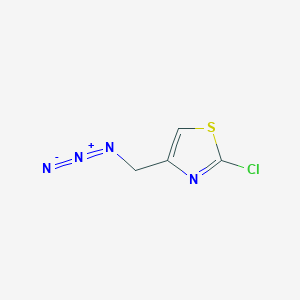
![6-Bromo-3-({4-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenyl}methyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2631191.png)
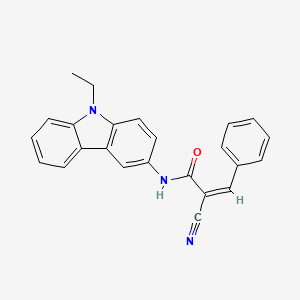
![Methyl 3-[(3-bromophenyl)methoxy]propanoate](/img/structure/B2631193.png)

![2-[[1-(4-Chlorobenzoyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2631200.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide](/img/structure/B2631203.png)
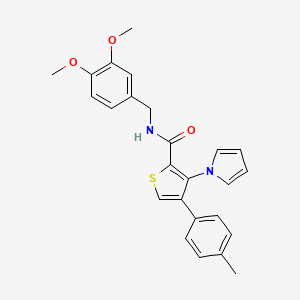
![10-([1,1'-Biphenyl]-4-yl)anthracen-9-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2631206.png)